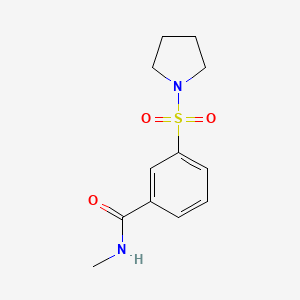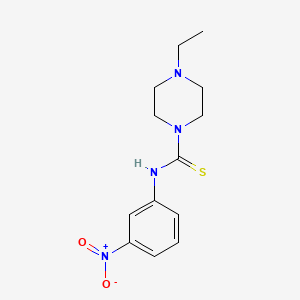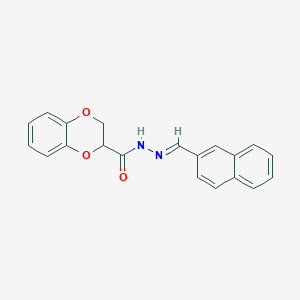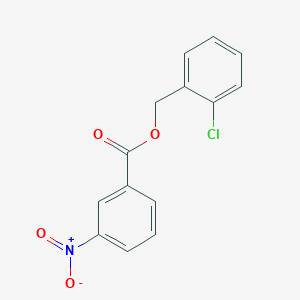![molecular formula C14H13BrN2O3S B5829998 N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, an important step in the production of ATP and several other important biochemical processes. BPTES has been extensively studied for its potential as an anti-cancer drug.
作用機序
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide inhibits GLS, which is an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of ATP and other important biochemical processes that rely on glutamine metabolism. Cancer cells that are dependent on glutamine metabolism for survival are particularly sensitive to N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, as they are unable to compensate for the loss of ATP production.
Biochemical and Physiological Effects:
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in ATP production and an increase in oxidative stress. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified for improved potency and selectivity. Another advantage is that it has been extensively studied in vitro and in vivo, and has shown promising results in reducing tumor growth and increasing survival rates. However, one limitation is that it may not be effective in all types of cancer cells, as some cancer cells may be able to compensate for the loss of ATP production.
将来の方向性
There are several future directions for research on N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One direction is to develop more potent and selective inhibitors of GLS that can be used in clinical trials. Another direction is to study the effects of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide in combination with other anti-cancer drugs, as it may have synergistic effects. Finally, further research is needed to better understand the mechanisms of action of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide and its potential as an anti-cancer drug.
合成法
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide can be synthesized using a multi-step process starting with 4-bromophenol and 2-thiophene carboxylic acid. The final step involves the reaction of the intermediate product with N-(tert-butoxycarbonyl)-L-glutamine followed by deprotection to yield N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide.
科学的研究の応用
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been studied extensively for its potential as an anti-cancer drug. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism for survival. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been tested in various cancer cell lines and animal models, and has shown promising results in reducing tumor growth and increasing survival rates.
特性
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-10-3-5-11(6-4-10)19-9-14(18)20-17-13(16)8-12-2-1-7-21-12/h1-7H,8-9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNKACDSDZLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=NOC(=O)COC2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)

![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)

![N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5829954.png)

![methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)


![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)